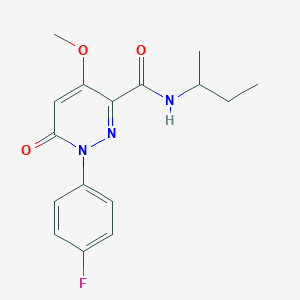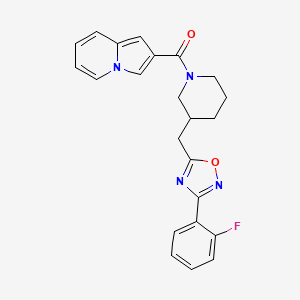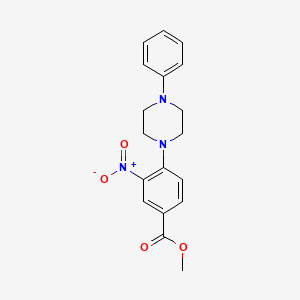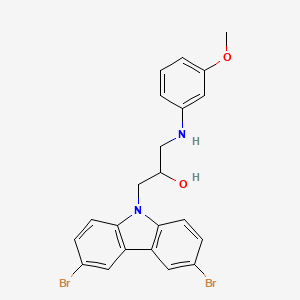
3-(2-Chinolinyl)benzenol
Übersicht
Beschreibung
3-(2-Quinolinyl)benzenol is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.259. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Quinolinyl)benzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Quinolinyl)benzenol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Antimikrobielle Eigenschaften: Chinolin-2-ol-Derivate zeigen antimikrobielle Wirkungen gegen Bakterien, Pilze und Parasiten. Forscher untersuchen ihr Potenzial als neuartige Antibiotika und Antimykotika .
- Antitumoraktivität: Einige Chinolin-2-ol-Derivate zeigen vielversprechende Antitumoreigenschaften, indem sie bestimmte Enzyme oder Signalwege hemmen. Diese Verbindungen werden für die Krebstherapie untersucht .
- Neuroprotektive Wirkungen: Chinolin-2-ol-Derivate können Neuronen vor oxidativem Stress und neurodegenerativen Erkrankungen schützen. Ihre Fähigkeit, Neurotransmitterrezeptoren zu modulieren, macht sie zu interessanten Kandidaten für den Neuroprotektion .
Synthetische organische Chemie
Chinolin-2-ol dient als vielseitiger Baustein in der organischen Synthese:
- Funktionalisierungsreaktionen: Forscher nutzen die Reaktivität von Chinolin-2-ol, um verschiedene funktionelle Gruppen einzuführen. Diese Reaktionen ermöglichen die Synthese komplexer Moleküle für die Arzneimittelforschung und Materialwissenschaften .
- Katalyse: Chinolin-2-ol-Derivate dienen als Liganden in Übergangsmetall-katalysierten Reaktionen. Ihre Koordinationschemie ermöglicht effiziente Transformationen in der organischen Synthese .
Industrielle Chemie
In industriellen Anwendungen trägt Chinolin-2-ol zu folgenden Punkten bei:
- Korrosionsinhibition: Chinolin-2-ol-Derivate dienen als Korrosionsinhibitoren für Metalle. Sie bilden schützende Schichten auf Metalloberflächen und verhindern so den Abbau in aggressiven Umgebungen .
- Farbstoffsynthèse: Chinolin-2-ol-basierte Farbstoffe finden aufgrund ihrer lebendigen Farben und Stabilität Verwendung in der Textil-, Tinten- und Lackindustrie .
Umweltchemie
Die grünen und nachhaltigen Aspekte von Chinolin-2-ol gewinnen zunehmend an Bedeutung:
- Photokatalyse: Forscher untersuchen Chinolin-2-ol-Derivate als Photokatalysatoren für organische Transformationen. Unter UV-Bestrahlung ermöglichen sie Reaktionen mit reduzierten Umweltauswirkungen .
- Ionische Flüssigkeiten: Chinolin-2-ol-basierte ionische Flüssigkeiten bieten grünere Alternativen für Lösemittelsysteme in chemischen Prozessen .
Sorptionsstudien
Das Verständnis des Sorptionsverhaltens von Chinolin-2-ol ist für die Sanierung der Umwelt unerlässlich:
- Sorptionsmechanismen: Forscher untersuchen, wie Chinolin-2-ol mit Boden, Sedimenten und Wasser interagiert. Dieses Wissen trägt zu Strategien zur Schadstoffentfernung bei .
Biologische Studien
Die Wechselwirkungen von Chinolin-2-ol mit Biomolekülen sind von Interesse:
- DNA-Bindung: Chinolin-2-ol-Derivate können an DNA binden, die Genexpression beeinflussen und möglicherweise als therapeutische Mittel dienen .
- Enzyminhibition: Einige Chinolin-2-ol-Verbindungen hemmen Enzyme, die an Krankheitswegen beteiligt sind, was sie zu wertvollen Werkzeugen für die Untersuchung biologischer Prozesse macht .
Wirkmechanismus
Target of Action
Based on its chemical structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It can be hypothesized that due to its aromatic nature, it may interact with its targets through π-π stacking, a common interaction seen in aromatic compounds . This interaction could lead to changes in the conformation or function of the target proteins or enzymes .
Biochemical Pathways
Aromatic compounds like 3-(2-quinolinyl)benzenol can potentially influence various metabolic pathways due to their ability to interact with a wide range of biomolecules .
Pharmacokinetics
The physicochemical properties of a compound, including its aromatic nature, can significantly impact its adme properties . For instance, the aromatic nature of 3-(2-Quinolinyl)benzenol might influence its absorption and distribution within the body .
Result of Action
Aromatic compounds can potentially cause a variety of cellular effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Quinolinyl)benzenol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
3-quinolin-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)16-15/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWBAQAYCVXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)
![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)
![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)
![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)
![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)

![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)


